2-bromo-N-(2-fluoro-4-methylphenyl)acetamide
Overview
Description
2-bromo-N-(2-fluoro-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of acetamide, featuring a bromine atom and a fluoro-methylphenyl group attached to the acetamide structure
Preparation Methods
The synthesis of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide typically involves the reaction of 2-fluoro-4-methylaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
2-bromo-N-(2-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-bromo-N-(2-fluoro-4-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-bromo-N-(2-fluoro-4-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-bromo-N-(4-methylphenyl)acetamide: This compound lacks the fluoro group, which may affect its reactivity and biological activity.
N-(2-bromo-4-fluorophenyl)acetamide: This compound has a similar structure but with different substitution patterns, which can influence its chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-(2-fluoro-4-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOIAEAKAGNGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.